molecular formula C14H20BFN2O3 B2479853 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea CAS No. 2246583-62-8

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea

Cat. No. B2479853
CAS RN: 2246583-62-8
M. Wt: 294.13
InChI Key: PWBPOPXWIJGQCK-UHFFFAOYSA-N
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Description

“1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea” is an important boric acid derivative . It is a significant reaction intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds like this one are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric acid ester intermediates, related to the chemical , have been synthesized and characterized through various spectroscopic methods and single-crystal X-ray diffraction. The molecular structures have been calculated using density functional theory (DFT) for accurate structural prediction (Huang et al., 2021).

Application in Fluorescence and Polymerization

  • Boron-containing compounds, similar to the one mentioned, have been used in the synthesis of bright, emission-tuned nanoparticles from polyfluorene building blocks. These nanoparticles exhibit unique properties like high fluorescence emission, useful in various scientific applications (Fischer et al., 2013).
  • Another study demonstrates the use of related boron-containing compounds in the fabrication of organic thin-film fluorescence probes, particularly efficient in detecting hydrogen peroxide vapor (Fu et al., 2016).

Chemical Synthesis and Molecular Analysis

  • Further research into similar compounds shows the synthesis and structural characterization of various boric acid ester intermediates. These compounds are crucial in understanding chemical reactions and properties, potentially impacting multiple scientific fields (Wu et al., 2021).
  • Boronated phosphonium salts, including those related to 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea, have been synthesized and studied for their potential in biological applications, such as cytotoxicity and cellular uptake. This research contributes significantly to the understanding of these compounds in a biological context (Morrison et al., 2010).

Mechanism of Action

Target of Action

It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Biochemical Pathways

It is known that boronic acid pinacol ester compounds are important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction. This suggests that the compound may play a role in biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

It is known that fluorine-containing compounds, which this compound is a derivative of, have high biological activity, strong stability, and drug resistance . These properties suggest that the compound may have good bioavailability.

Result of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

It is known that arylboronic acid, which this compound is a derivative of, is stable to water and air . This suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)9-6-7-11(10(16)8-9)18-12(19)17-5/h6-8H,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBPOPXWIJGQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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